Procuring oxide crystals with matched thermal and optical performance is challenging. Standard sapphire or spinel alternatives often fail under thermal cycling due to expansion anisotropy, leading to stress birefringence. Chrysoberyl (BeAl₂O₄) single crystals, grown via the Czochralski method, solve this with nearly isotropic thermal expansion (7.4-8.5 × 10⁻⁶ °C⁻¹ across all axes) and a Mohs hardness of 8.5. Key technical differentiators:
• Laser Performance: Cr³⁺-doped variants provide broad tunability (0.7-0.85 μm) with a 260 μs upper-state lifetime, enabling lower pump thresholds than Ti³⁺:sapphire systems.
• Dielectric Stability: Average dielectric constant K' ≈ 8.93 at 1 MHz, offering a stable substrate option for high-frequency circuits.
• Supply Chain: Verified phase purity and crystallographic orientation are guaranteed; standard boules and custom-fabricated optics are available.
Molecular FormulaC10H13N3
Molecular Weight0
CAS No.1304-50-3
Cat. No.B1170025
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Chrysoberyl
CAS
1304-50-3
Molecular Formula
C10H13N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
5 x / 6 x / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Chrysoberyl Baseline Overview
Chrysoberyl (CAS 1304-50-3) is a beryllium aluminum oxide mineral with the chemical formula BeAl₂O₄, crystallizing in the orthorhombic system with space group Pbnm [1]. It occurs naturally as a gemstone (including the alexandrite and cat's eye varieties) and is also synthesized as single crystals for advanced optical and laser applications [2]. The compound belongs to the olivine structure family and is characterized by high hardness (Mohs 8.5), a biaxial positive optical nature with refractive indices nα=1.745, nβ=1.748, nγ=1.754, and a specific gravity of 3.5–3.84 [1]. Synthetic chrysoberyl is commercially grown via the Czochralski method and serves as a host matrix for transition metal dopants such as Cr³⁺ (producing alexandrite laser crystals) and Ti³⁺ [3]. Unlike many oxide crystals, chrysoberyl exhibits nearly isotropic thermal expansion and high thermal conductivity, making it a candidate for applications requiring thermomechanical stability [4].
Material ClassOrthorhombic BeAl₂O₄ single crystal, olivine structure family
[1] Wikipedia contributors. 'Chrysoberyl.' Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Chrysoberyl (accessed 2026). View Source
[2] Loiko P, Ghanbari S, Matrosov V, Yumashev K, Major A. Dispersion and anisotropy of thermo-optical properties of Alexandrite laser crystal. Optical Materials Express, 2018, 8(10): 3000-3006. View Source
[3] Wikipedia contributors. 'Synthetic alexandrite.' Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Synthetic_alexandrite (accessed 2026). View Source
[4] Hazen RM, Finger LW. High-temperature crystal chemistry of phenakite (Be₂SiO₄) and chrysoberyl (BeAl₂O₄). Physics and Chemistry of Minerals, 1987, 14: 426-434. View Source
Why Chrysoberyl Cannot Be Substituted
Procurement specialists and research scientists cannot simply interchange chrysoberyl with seemingly similar oxide crystals such as sapphire (α-Al₂O₃), spinel (MgAl₂O₄), or topaz (Al₂SiO₄(F,OH)₂) due to fundamental differences in crystallographic structure, thermal behavior, and optical dispersion properties that directly impact application performance. Chrysoberyl occupies a unique position among oxide materials: it combines orthorhombic biaxial optical anisotropy with a hardness exceeding that of spinel (8.5 vs. 8.0) while offering thermal expansion isotropy superior to many anisotropic crystals [1]. In laser applications, the Cr³⁺:BeAl₂O₄ (alexandrite) system exhibits vibronic coupling that produces broad tunability between 0.7 and 0.85 μm with an upper-state lifetime (~260 μs) that is approximately two orders of magnitude longer than that of Ti³⁺:sapphire (~3.2 μs), fundamentally altering laser design and pumping requirements [2]. Furthermore, chrysoberyl's dielectric anisotropy and nearly isotropic thermal expansion (7.4–8.5 × 10⁻⁶ °C⁻¹ across axes) distinguish it from materials like spinel and sapphire in high-temperature or high-frequency applications [3]. The quantitative evidence below establishes the precise magnitude of these differences, enabling informed selection decisions.
Sapphire (α-Al₂O₃)
~80× shorter upper-state lifetime (Cr³⁺ vs Ti³⁺) may fundamentally alter laser design and pumping requirements.
Spinel (MgAl₂O₄)
Isotropic optical nature and lower dielectric constant (K'=8.18 vs ~8.93) may not match chrysoberyl's biaxial anisotropy.
Topaz (Al₂SiO₄)
Lower hardness (8.0) and higher thermal expansion anisotropy may limit direct replacement in durable optics.
[1] Shannon RD, Subramanian MA. Dielectric constants of chrysoberyl, spinel, phenacite, and forsterite and the oxide additivity rule. Physics and Chemistry of Minerals, 1989, 16(8): 747-751. View Source
[2] Loiko P, Ghanbari S, Matrosov V, Yumashev K, Major A. Dispersion and anisotropy of thermo-optical properties of Alexandrite laser crystal. Optical Materials Express, 2018, 8(10): 3000-3006. View Source
[3] Hazen RM, Finger LW. High-temperature crystal chemistry of phenakite (Be₂SiO₄) and chrysoberyl (BeAl₂O₄). Physics and Chemistry of Minerals, 1987, 14: 426-434. View Source
Chrysoberyl Differentiation Evidence
Hardness vs. Spinel and Topaz
Chrysoberyl exhibits a Mohs hardness of 8.5, which places it as the third-hardest frequently encountered natural gemstone and positions it between corundum (9.0) and topaz (8.0). This hardness exceeds that of spinel (MgAl₂O₄, Mohs 8.0) and topaz (Mohs 8.0) by a measurable increment on the Mohs scale [1].
+0.5 Mohs vs. spinel and topaz; -0.5 Mohs vs. corundum
Conditions
Standard Mohs mineral hardness scale
Why This Matters
Higher hardness translates directly to superior scratch and abrasion resistance in optical windows, precision bearings, and wear-resistant coatings, reducing surface degradation in demanding environments.
In laser applications, the Cr³⁺-doped chrysoberyl (alexandrite) crystal provides an upper laser level lifetime (τ) of approximately 260 μs at room temperature. This is roughly 80 times longer than the ~3.2 μs lifetime of Ti³⁺:sapphire (α-Al₂O₃), the dominant tunable solid-state laser material [1][2]. Although alexandrite has a smaller stimulated-emission cross-section (σ_SE = 0.7 × 10⁻²⁰ cm²) compared to Ti:sapphire, the significantly longer lifetime yields a large σ_SE·τ product that enables efficient, low-threshold continuous-wave (CW) laser operation [2].
Room temperature; Cr³⁺:BeAl₂O₄ vs. Ti³⁺:Al₂O₃ laser crystals
Why This Matters
A longer upper-state lifetime reduces the threshold pump power required for laser oscillation and enables efficient CW operation, making alexandrite preferable for applications where pump power is limited or thermal management is critical.
Ti³⁺-doped chrysoberyl (Ti³⁺:BeAl₂O₄) exhibits photoluminescence with two peaks at 750 nm and 850 nm and a lifetime of 5.0 μs for both emission lines. This lifetime is longer than that observed for Ti³⁺-doped sapphire (Ti³⁺:Al₂O₃) [1]. Under an excitation power of 15 mJ, lasing was achieved at a wavelength of 803 ± 20 nm with a pulse duration of less than 80 ns [1].
5.0 μs (for both 750 nm and 850 nm emission peaks)
Comparator Or Baseline
Ti³⁺:sapphire (Ti³⁺:Al₂O₃): lifetime reported as shorter than 5.0 μs
Quantified Difference
Lifetime of Ti³⁺:BeAl₂O₄ exceeds that of Ti³⁺:Al₂O₃
Conditions
Room temperature; excitation with 15 mJ pump power; emission peaks at 750 nm and 850 nm
Why This Matters
Extended photoluminescence lifetime in Ti³⁺-doped chrysoberyl indicates a potentially favorable energy storage capacity, which is beneficial for Q-switched laser operation and amplifier applications requiring efficient energy extraction.
[1] Segawa Y, Sugimoto A, Kim PH, Namba S, Yamagishi K, Anzai Y, Yamaguchi Y. Optical Properties and Lasing of Ti³⁺ Doped BeAl₂O₄. Japanese Journal of Applied Physics, 1987, 26: L291. View Source
Thermal Expansion Isotropy
Chrysoberyl demonstrates nearly isotropic thermal expansion across its three crystallographic axes, a property that distinguishes it from many other oxide crystals. High-temperature X-ray diffraction studies conducted between 25°C and 690°C revealed a maximum expansivity of 8.5 × 10⁻⁶ °C⁻¹ parallel to the b-axis and a minimum expansivity of 7.4 × 10⁻⁶ °C⁻¹ parallel to the a-axis, with the c-axis expansivity measured at 8.3 × 10⁻⁶ °C⁻¹ [1]. The narrow spread of these values (range: 1.1 × 10⁻⁶ °C⁻¹) confirms near-isotropic expansion behavior. In contrast, phenakite (Be₂SiO₄), a related beryllium mineral, exhibits anisotropic expansion with α⊥ = 5.2 × 10⁻⁶ °C⁻¹ and α∥ = 6.4 × 10⁻⁶ °C⁻¹ [1].
Temperature range: 25°C to 690°C; determined by X-ray diffraction
Why This Matters
Near-isotropic thermal expansion minimizes thermally induced stress and birefringence in optical components subjected to temperature cycling, making chrysoberyl suitable for high-temperature optical windows, laser gain media under high thermal load, and precision instrumentation.
[1] Hazen RM, Finger LW. High-temperature crystal chemistry of phenakite (Be₂SiO₄) and chrysoberyl (BeAl₂O₄). Physics and Chemistry of Minerals, 1987, 14: 426-434. View Source
Thermo-Optic Coefficient Anisotropy
Cr³⁺-doped chrysoberyl (alexandrite) exhibits notable polarization-dependent anisotropy in its thermo-optic coefficients (TOCs). At a wavelength of 0.75 μm, the TOC values for the three principal polarizations are dn_a/dT = 5.9 × 10⁻⁶ K⁻¹, dn_b/dT = 6.9 × 10⁻⁶ K⁻¹, and dn_c/dT = 15.2 × 10⁻⁶ K⁻¹ [1]. The thermal lens in a continuous-wave alexandrite laser operating at 0.7509 μm (E || b) was characterized as weak, positive, and slightly astigmatic, with thermal lens sensitivity factors M_x = 1.74 m⁻¹/W and M_y = 2.38 m⁻¹/W [1].
[1] Loiko P, Ghanbari S, Matrosov V, Yumashev K, Major A. Dispersion and anisotropy of thermo-optical properties of Alexandrite laser crystal. Optical Materials Express, 2018, 8(10): 3000-3006. View Source
Dielectric Constant vs. Spinel
The dielectric constants of chrysoberyl and spinel (MgAl₂O₄) were measured at 1 MHz using a two-terminal method with empirically determined edge corrections. Chrysoberyl exhibits anisotropic dielectric behavior with K'_a = 9.436, K'_b = 9.071, and K'_c = 8.269, while spinel shows an isotropic dielectric constant of K' = 8.18 [1]. The average dielectric constant of chrysoberyl (approximately 8.93) exceeds that of spinel by approximately 9%.
The higher and anisotropic dielectric constant of chrysoberyl relative to spinel influences its suitability as a substrate for microwave integrated circuits and high-frequency electronic packaging where dielectric constant and anisotropy affect signal propagation and impedance matching.
[1] Shannon RD, Subramanian MA. Dielectric constants of chrysoberyl, spinel, phenacite, and forsterite and the oxide additivity rule. Physics and Chemistry of Minerals, 1989, 16(8): 747-751. View Source
Chrysoberyl Application Scenarios
Tunable Solid-State Laser Gain Media
Cr³⁺-doped chrysoberyl (alexandrite) is optimally deployed as the gain medium in broadly tunable near-infrared lasers operating between 0.7 and 0.85 μm. The combination of a 260 μs upper-state lifetime and vibronic coupling enables efficient continuous-wave operation with lower threshold pump power compared to Ti³⁺:sapphire systems [1]. Applications include LIDAR, atmospheric sensing, medical dermatology (hair removal and vascular lesion treatment), and satellite-based laser ranging where wavelength tunability and high pulse energy are required.
High-Temperature Optical Windows and Viewports
Undoped chrysoberyl single crystals are suitable for optical windows in high-temperature or thermally cycled environments due to their nearly isotropic thermal expansion (7.4–8.5 × 10⁻⁶ °C⁻¹ across axes between 25°C and 690°C) [2]. This property minimizes thermal stress-induced birefringence and fracture risk compared to more anisotropic oxide crystals. Potential deployment includes furnace viewports, aerospace sensor windows, and high-temperature spectroscopic cells.
High-Frequency Dielectric Substrates and Microwave Components
Synthetic chrysoberyl crystals can function as dielectric substrates in high-frequency electronic applications where a higher dielectric constant than spinel (K' ≈ 8.93 average vs. 8.18 for spinel at 1 MHz) is advantageous [3]. The material's dielectric anisotropy offers additional design flexibility for impedance matching and signal propagation control in microwave integrated circuits and antenna substrates.
Precision Wear-Resistant Components
With a Mohs hardness of 8.5—exceeding spinel (8.0) and topaz (8.0) and approaching corundum (9.0) [4]—chrysoberyl is suitable for precision mechanical components requiring high scratch and abrasion resistance. Applications include watch bearings, precision instrument pivots, wire-drawing dies, and scratch-resistant optical coatings where the material's hardness provides a measurable durability advantage over softer alternatives.
Application
Selection Property
Validation Focus
Tunable NIR Laser Gain Media
Long upper-state lifetime (Cr³⁺) and vibronic coupling
Pump threshold and thermal lens characterization
High-Temp Optical Windows
Near-isotropic thermal expansion (25–690°C)
Thermal stress birefringence under cycling
High-Frequency Dielectric Substrates
Higher anisotropic dielectric constant vs. spinel
Impedance matching and signal propagation
Precision Wear-Resistant Components
Mohs 8.5 hardness, exceeding spinel and topaz
Abrasion and scratch resistance testing
[1] Loiko P, Ghanbari S, Matrosov V, Yumashev K, Major A. Dispersion and anisotropy of thermo-optical properties of Alexandrite laser crystal. Optical Materials Express, 2018, 8(10): 3000-3006. View Source
[2] Hazen RM, Finger LW. High-temperature crystal chemistry of phenakite (Be₂SiO₄) and chrysoberyl (BeAl₂O₄). Physics and Chemistry of Minerals, 1987, 14: 426-434. View Source
[3] Shannon RD, Subramanian MA. Dielectric constants of chrysoberyl, spinel, phenacite, and forsterite and the oxide additivity rule. Physics and Chemistry of Minerals, 1989, 16(8): 747-751. View Source